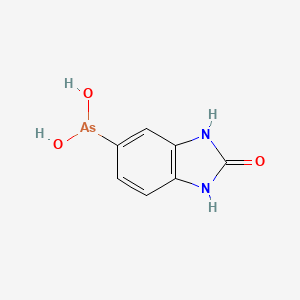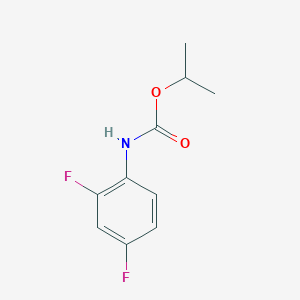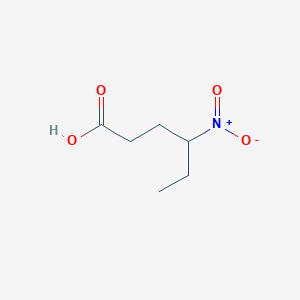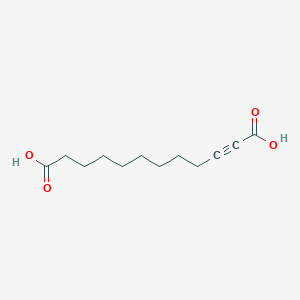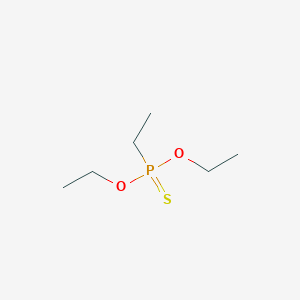
O,O-Diethyl ethylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O,O-Diethyl ethylphosphonothioate is an organophosphorus compound with the molecular formula C6H15O2PS. It contains 15 hydrogen atoms, 6 carbon atoms, 2 oxygen atoms, 1 phosphorus atom, and 1 sulfur atom . This compound is part of a broader class of phosphonothioates, which are known for their diverse applications in various fields, including agriculture, medicine, and industry.
Preparation Methods
The synthesis of O,O-Diethyl ethylphosphonothioate can be achieved through several methods. One common approach involves the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base . This method provides a direct synthetic route to phosphonothioates via the formation of O,O’-dialkyl thiophosphate anions. Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation . These methods are favored for their simplicity, efficiency, and high yields.
Chemical Reactions Analysis
O,O-Diethyl ethylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include alkyl halides, bases, and sulfur compounds For example, the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides results in the formation of phosphonothioates The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
O,O-Diethyl ethylphosphonothioate has a wide range of scientific research applications. In chemistry, it is used as a versatile intermediate in the synthesis of various biologically active molecules . In biology and medicine, phosphonothioates, including this compound, have been studied for their potential as chemotherapeutic agents . Additionally, these compounds have applications in the agricultural industry as effective pesticides . Their unique chemical properties make them valuable tools in various scientific research fields.
Mechanism of Action
The mechanism of action of O,O-Diethyl ethylphosphonothioate involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known that phosphonothioates can inhibit certain enzymes and disrupt biological processes . For example, some phosphonothioates are known to inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to the accumulation of acetylcholine, resulting in various physiological effects.
Comparison with Similar Compounds
O,O-Diethyl ethylphosphonothioate can be compared with other similar compounds, such as O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate and O-Ethyl S-2-diethylaminoethyl methylphosphonothioate . These compounds share similar structural features and chemical properties but differ in their specific applications and effects. For example, O-Ethyl S-2-diethylaminoethyl ethylphosphonothiolate is known for its use as a chemical warfare agent, while this compound is primarily used in scientific research and industrial applications . The unique combination of atoms in this compound gives it distinct properties that make it valuable for specific applications.
Properties
CAS No. |
2455-45-0 |
|---|---|
Molecular Formula |
C6H15O2PS |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
diethoxy-ethyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O2PS/c1-4-7-9(10,6-3)8-5-2/h4-6H2,1-3H3 |
InChI Key |
QYCVXOPKANTCLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(CC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


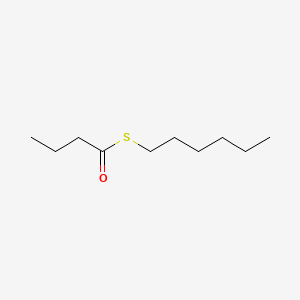
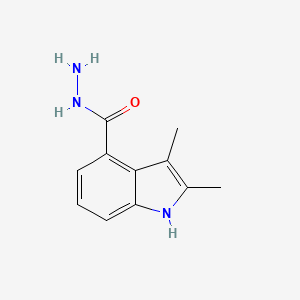


![Bicyclo[3.1.0]hexa-1,3,5-triene](/img/structure/B14742984.png)

![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]tetradecane](/img/structure/B14743001.png)
